REACTION_CXSMILES
|
CC(CC)CC1C=CC(C2C=CC(C(O)=O)=CC=2)=CC=1.[CH2:21]([C:26]1[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=1)[CH2:22][CH2:23][CH2:24][CH3:25]>>[CH2:21]([CH:26]1[CH2:27][CH2:28][CH:29]([OH:32])[CH2:30][CH2:31]1)[CH2:22][CH2:23][CH2:24][CH3:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)CC
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed a smectic liquid crystal
|
Type
|
ADDITION
|
Details
|
a mixture of 65% of trans-form substance with 35% of cis-form substance
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
DISTILLATION
|
Details
|
to fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1CCC(CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(CC)CC1C=CC(C2C=CC(C(O)=O)=CC=2)=CC=1.[CH2:21]([C:26]1[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=1)[CH2:22][CH2:23][CH2:24][CH3:25]>>[CH2:21]([CH:26]1[CH2:27][CH2:28][CH:29]([OH:32])[CH2:30][CH2:31]1)[CH2:22][CH2:23][CH2:24][CH3:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)CC
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed a smectic liquid crystal
|
Type
|
ADDITION
|
Details
|
a mixture of 65% of trans-form substance with 35% of cis-form substance
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
DISTILLATION
|
Details
|
to fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1CCC(CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |